4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine core substituted with morpholino, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-diketones.
Substitution Reactions: The introduction of the morpholino, phenyl, and pyridinyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization and Functional Group Transformations: Further cyclization and functional group transformations may be necessary to achieve the final structure. These steps often involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile: Similar structure but with a different position of the pyridinyl group.
4-Morpholino-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile: Another positional isomer with the pyridinyl group at the 4-position.
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide: Similar compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-morpholin-4-yl-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-13-17-18(15-5-2-1-3-6-15)23-19(16-7-4-8-22-14-16)24-20(17)25-9-11-26-12-10-25/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSLSDSHRJGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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